molecular formula C24H30ClNO4S B12132454 2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)propanamide

2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)propanamide

Cat. No.: B12132454
M. Wt: 464.0 g/mol
InChI Key: FHVDYTGDPVEKRU-UHFFFAOYSA-N
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Description

This compound is a propanamide derivative featuring a 4-chloro-3,5-dimethylphenoxy backbone linked to a tertiary amine moiety. The nitrogen atom is substituted with a 1,1-dioxidotetrahydrothiophen-3-yl (sulfone-containing heterocycle) and a 4-ethylbenzyl group. The sulfone group may enhance metabolic stability, while the ethylbenzyl substituent could modulate lipophilicity and target binding .

Properties

Molecular Formula

C24H30ClNO4S

Molecular Weight

464.0 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]propanamide

InChI

InChI=1S/C24H30ClNO4S/c1-5-19-6-8-20(9-7-19)14-26(21-10-11-31(28,29)15-21)24(27)18(4)30-22-12-16(2)23(25)17(3)13-22/h6-9,12-13,18,21H,5,10-11,14-15H2,1-4H3

InChI Key

FHVDYTGDPVEKRU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C(C)OC3=CC(=C(C(=C3)C)Cl)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Features

The compound shares the 4-chloro-3,5-dimethylphenoxy group with several agrochemicals, a moiety critical for herbicidal or pesticidal activity. However, its propanamide chain distinguishes it from shorter acetamide derivatives (e.g., compound 602 in ), which may influence conformational flexibility and receptor interactions .

Comparison Table

Compound Name Molecular Formula Key Substituents Applications/Notes Reference
2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)propanamide C₃₀H₃₃ClN₂O₅S Propanamide backbone; 1,1-dioxidotetrahydrothiophen-3-yl and 4-ethylbenzyl substituents Hypothesized pesticide/agonist; enhanced stability due to sulfone group
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-methylpyridin-2-yl) acetamide (compound 602) C₁₆H₁₇ClN₂O₂ Acetamide backbone; 4-methylpyridin-2-yl substituent Synthetic auxin agonist; used in plant growth studies
2-(4-chloro-3,5-dimethylphenoxy)-N-(2,4,6-tribromophenyl) acetamide C₁₇H₁₄Br₃ClN₂O₂ Acetamide backbone; 2,4,6-tribromophenyl substituent Potential pesticide; characterized via X-ray diffraction
N-(3,4-dichlorophenyl) propanamide (Propanil) C₉H₉Cl₂NO Simple propanamide; 3,4-dichlorophenyl substituent Commercial herbicide; inhibits photosynthesis in weeds

Key Differences and Implications

Substituent Complexity : The dual N-substituents (sulfone heterocycle and ethylbenzyl) contrast with simpler aryl groups in analogs like Propanil. This complexity may reduce off-target effects or enhance persistence in biological systems .

Sulfone Functionalization: The 1,1-dioxidotetrahydrothiophen-3-yl group introduces a sulfone moiety, which is absent in most phenoxyacetamide analogs.

Halogenation Patterns: Unlike Propanil (3,4-dichlorophenyl), the target compound’s chloro and methyl groups on the phenoxy ring are meta and para to the oxygen, a configuration shared with auxin agonists (e.g., 2,4-D), suggesting possible cross-reactivity with plant hormone receptors .

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